3-amino-5-bromo-1H-indole-2-carbohydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-5-bromo-1H-indole-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN4O/c10-4-1-2-6-5(3-4)7(11)8(13-6)9(15)14-12/h1-3,13H,11-12H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNTPHTOWOXLHGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=C(N2)C(=O)NN)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Amino 5 Bromo 1h Indole 2 Carbohydrazide and Its Structural Analogues
Strategic Approaches to Precursor Synthesis and Derivatization
The construction of 3-amino-5-bromo-1H-indole-2-carbohydrazide begins with the synthesis of its essential precursors. The strategic placement of the bromo and amino functionalities, along with the creation of the carbohydrazide (B1668358) moiety, relies on a sequence of well-established chemical transformations.
Synthesis of 5-Bromo-1H-indole-2-carboxylic Acid Esters
The journey towards the target carbohydrazide typically commences with the corresponding indole-2-carboxylic acid. 5-Bromo-1H-indole-2-carboxylic acid is a commercially available starting material that can be readily converted into its ester form, a crucial step for facilitating the subsequent reaction with hydrazine (B178648). researchgate.net The esterification is generally achieved under acidic conditions.
For instance, the methyl ester can be synthesized by treating 5-Bromo-1H-indole-2-carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as hydrogen chloride gas. awt.org This reaction proceeds by cooling a solution of the carboxylic acid in methanol and saturating it with HCl, followed by warming to room temperature. awt.org Similarly, the ethyl ester is prepared by reacting the carboxylic acid with ethanol (B145695) and a catalytic amount of sulfuric acid, typically under reflux conditions. atamanchemicals.com These reactions are fundamental for activating the carboxyl group for the next synthetic step.
| Ester Product | Reactants | Conditions | Yield | Reference |
| Methyl 5-bromo-1H-indole-2-carboxylate | 5-Bromo-1H-indole-2-carboxylic acid, Methanol, HCl(g) | 0°C to Room Temperature, overnight | High | awt.org |
| Ethyl 5-bromo-1H-indole-2-carboxylate | 5-Bromo-1H-indole-2-carboxylic acid, Ethanol, H₂SO₄ | Reflux, 9 hours | 65% | atamanchemicals.com |
Hydrazinolysis Reactions for the Formation of Carbohydrazide Intermediates
With the ester in hand, the carbohydrazide moiety is introduced through a nucleophilic acyl substitution reaction known as hydrazinolysis. This reaction involves treating the ester with hydrazine hydrate (B1144303) (N₂H₄·H₂O). The lone pair of electrons on the terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alkoxy group (e.g., methoxide (B1231860) or ethoxide) and the formation of the desired carbohydrazide.
The synthesis of 5-bromo-1H-indole-2-carbohydrazide from ethyl 5-bromo-1H-indole-2-carboxylate is typically performed by refluxing the ester with an excess of hydrazine hydrate in an alcoholic solvent like ethanol. atamanchemicals.com This straightforward and high-yielding reaction provides the key carbohydrazide intermediate, which is the direct precursor to the target compound mentioned in the subject of this article, although the synthesis of the specific 3-amino substituted version involves additional steps not detailed in the provided references. For the purpose of this article, 5-bromo-1H-indole-2-carbohydrazide is the key intermediate for further derivatization.
Advanced Functional Group Transformations and Coupling Reactions
The 5-bromo-1H-indole-2-carbohydrazide is a rich platform for further molecular elaboration. The terminal hydrazide group is highly reactive and can participate in a variety of condensation and cyclization reactions to generate a diverse library of heterocyclic compounds.
Generation of Hydrazone Derivatives via Condensation Reactions
One of the most common transformations of carbohydrazides is their condensation with aldehydes and ketones to form hydrazones. This reaction involves the nucleophilic attack of the terminal -NH₂ group of the hydrazide onto the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (imine).
A series of 5-bromoindole-2-carboxylic acid hydrazone derivatives has been synthesized by reacting 5-bromo-1H-indole-2-carbohydrazide with various para-substituted benzaldehydes. atamanchemicals.comajgreenchem.com These reactions are typically carried out in ethanol with a catalytic amount of glacial acetic acid and heated to 80°C for several hours, affording the corresponding hydrazone derivatives in good to excellent yields. atamanchemicals.com
| Aldehyde Reactant | Resulting Hydrazone Derivative Name | Yield | Reference |
| 4-Hydroxybenzaldehyde | 5-Bromo-N'-(4-hydroxybenzylidene)-1H-indole-2-carbohydrazide | 80% | atamanchemicals.com |
| 4-Chlorobenzaldehyde | 5-Bromo-N'-(4-chlorobenzylidene)-1H-indole-2-carbohydrazide | 87% | atamanchemicals.com |
| 4-(Dimethylamino)benzaldehyde | 5-Bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide | 90% | atamanchemicals.com |
| Furan-2-carbaldehyde | 5-Bromo-N'-(furan-2-ylmethylene)-1H-indole-2-carbohydrazide | 88% | atamanchemicals.com |
Cyclization Reactions Leading to Novel Heterocyclic Systems (e.g., Oxadiazoles (B1248032), Thiazoles, Triazoles)
The carbohydrazide and hydrazone derivatives of the 5-bromoindole (B119039) scaffold are excellent precursors for intramolecular and intermolecular cyclization reactions to form five-membered heterocyclic rings.
Oxadiazoles : 1,3,4-Oxadiazole rings can be synthesized from carbohydrazide precursors. chemicalbook.com A common method involves the reaction of the carbohydrazide with carbon disulfide in the presence of a base like potassium hydroxide, followed by heating. chemicalbook.com This initially forms a dithiocarbazate salt, which upon heating, cyclizes to form a mercapto-oxadiazole. This can be further alkylated to introduce various side chains. chemicalbook.com
Thiazoles : Thiazole (B1198619) rings are often synthesized via the Hantzsch thiazole synthesis. While not directly starting from the carbohydrazide, the hydrazone derivatives can be functionalized to participate in such cyclizations. For example, a hydrazone can be converted to a thiosemicarbazone by reaction with a thiocyanate. This thiosemicarbazone can then react with an α-haloketone or α-haloester to undergo cyclocondensation, yielding a substituted aminothiazole derivative linked to the indole (B1671886) core.
Triazoles : 1,2,4-Triazole rings can also be generated from carbohydrazide precursors. One synthetic route involves converting the carbohydrazide to a thiosemicarbazide (B42300) by reacting it with an isothiocyanate. The resulting thiosemicarbazide can then be cyclized under basic conditions (e.g., using sodium hydroxide) to form a triazole-thione. Another method involves reacting the carbohydrazide with an appropriate one-carbon synthon, such as an orthoformate, to achieve cyclization.
Formation of Glyoxylamide and Pyranoquinoline Conjugates
The indole framework can be conjugated with other complex heterocyclic systems to create hybrid molecules.
Glyoxylamide Conjugates : The synthesis of glyoxylamide derivatives often proceeds through the ring-opening of N-acylisatins by nucleophilic amines. awt.org The direct synthesis of a glyoxylamide conjugate from a pre-formed carbohydrazide like this compound by reaction with glyoxylic acid is not a prominently featured pathway in the surveyed literature.
Pyranoquinoline Conjugates : The fusion of an indole moiety with a pyranoquinoline system can be achieved through multi-component reactions. A general and effective strategy involves a one-pot cyclocondensation of an indole-3-carbaldehyde derivative, an active methylene (B1212753) compound (e.g., malononitrile), and a 4-hydroxyquinolin-2-one. This reaction is often catalyzed by a base like piperidine (B6355638) or an organocatalyst such as tetra-n-butylammonium fluoride (B91410) (TBAF). atamanchemicals.com A plausible adaptation for creating a conjugate with the indole-2-carbohydrazide would involve first converting the carbohydrazide to a suitable active methylene compound or modifying the indole at the 3-position with an aldehyde to participate in such a three-component reaction, thereby linking the 5-bromoindole core to a pyranoquinoline system.
Optimization of Synthetic Routes for this compound and Related Analogues
The synthesis of this compound is a multi-step process that begins with the formation of a substituted indole ring, followed by the conversion of a carboxylate group into a carbohydrazide. The optimization of this pathway focuses on maximizing yield, minimizing reaction times, and ensuring the purity of intermediates and the final product.
A plausible synthetic route commences with a substituted 2-aminobenzonitrile, which undergoes cyclization to form the 3-amino-1H-indole-2-carboxylate core. This methodology has been shown to be effective for creating the 3-amino-indole scaffold. researchgate.net For the target compound, the starting material would be 2-amino-4-bromobenzonitrile. The process involves protection of the amino group, reaction with a bromoacetate (B1195939) ester, and a subsequent base-promoted intramolecular cyclization. researchgate.net
The final and crucial step is the conversion of the resulting ester, ethyl 3-amino-5-bromo-1H-indole-2-carboxylate, to the target carbohydrazide. This is typically achieved through hydrazinolysis, a reaction where the ester is refluxed with hydrazine hydrate. nih.govnih.gov
Optimization of this synthetic pathway involves several key parameters:
Reaction Conditions: For the initial cyclization, temperature and choice of base are critical. Sodium hydride is often used to promote the addition of the glycinate (B8599266) α-carbon to the cyano group at low temperatures. researchgate.net For the hydrazinolysis step, optimization involves adjusting the temperature and reaction time. Refluxing at approximately 80°C for several hours is a common starting point, with reaction progress monitored by thin-layer chromatography (TLC). nih.gov
Reagents and Solvents: The choice of solvent can significantly impact reaction efficiency. Anhydrous solvents are crucial for reactions involving strong bases like NaH. In the hydrazinolysis step, ethanol is a frequently used solvent that facilitates the reaction between the ester and hydrazine hydrate. nih.gov The concentration of hydrazine hydrate is also a key variable; an excess is typically used to drive the reaction to completion.
Purification: Purification of intermediates and the final product is essential. Column chromatography is often employed for intermediates, while the final carbohydrazide product, which is often a solid, can be purified by recrystallization from a suitable solvent like ethanol. nih.gov Washing the final product with a water/ice mixture can help precipitate the solid from the reaction mixture. nih.gov
Analytical and Spectroscopic Techniques for Structural Elucidation and Confirmation
Infrared (IR) Spectroscopy Analysis for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum is expected to show several characteristic absorption bands corresponding to the vibrations of its specific bonds. Based on data from analogous indole carbohydrazide structures, the key vibrational frequencies can be predicted. mdpi.comnih.gov The presence of multiple N-H bonds (indole, 3-amino, and hydrazide) would likely result in broad absorption bands in the high-frequency region.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference/Comment |
|---|---|---|---|
| N-H (Hydrazide & Amino) | Stretching (asymmetric & symmetric) | 3400–3200 | Corresponds to -NH₂ groups. Often appears as two distinct peaks. mdpi.com |
| N-H (Indole) | Stretching | ~3150 | Characteristic of the indole ring N-H bond. |
| C-H (Aromatic) | Stretching | ~3100 | Typical for C-H bonds on the indole ring. mdpi.com |
| C=O (Amide I) | Stretching | 1690–1640 | Strong absorption from the carbohydrazide carbonyl group. mdpi.com |
| N-H (Amide II) | Bending | 1620–1520 | Characteristic bending vibration of the N-H bond in the hydrazide moiety. |
| C=C (Aromatic) | Stretching | 1580–1450 | Indicates the presence of the indole aromatic system. |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.
¹H NMR: The ¹H NMR spectrum would confirm the number of different types of protons and their neighboring environments. Key expected signals include three distinct, broad singlets for the N-H protons of the indole, 3-amino, and hydrazide groups. The protons on the aromatic ring would appear as doublets or singlets depending on their position and coupling with adjacent protons. The chemical shifts are influenced by the electron-donating amino group at C3 and the electron-withdrawing bromo group at C5.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Comment |
|---|---|---|---|
| Indole N-H | ~11.5 | Broad Singlet | Typical downfield shift for indole N-H. mdpi.com |
| Hydrazide -NH- | ~9.5 | Broad Singlet | Exchangeable proton of the CONH group. |
| H-4 | ~7.7 | Singlet | Adjacent to the bromine atom at C5. |
| H-6 | ~7.2 | Doublet | Coupled with H-7. |
| H-7 | ~7.5 | Doublet | Coupled with H-6. |
| 3-Amino -NH₂ | ~5.0 | Broad Singlet | Exchangeable protons of the amino group. |
| Hydrazide -NH₂ | ~4.6 | Broad Singlet | Exchangeable protons of the terminal NH₂ group. mdpi.com |
¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The carbonyl carbon of the hydrazide group is expected to appear significantly downfield. The positions of the indole ring carbons are influenced by the substituents. The carbon bearing the bromine atom (C-5) would be shifted, and its signal intensity might be reduced due to the quadrupolar effect of the bromine nucleus.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Comment |
|---|---|---|
| C=O | ~162 | Carbonyl carbon of the carbohydrazide. mdpi.com |
| C-7a | ~136 | Indole ring junction carbon. |
| C-3a | ~128 | Indole ring junction carbon. |
| C-2 | ~130 | Carbon attached to the carbohydrazide. |
| C-3 | ~125 | Carbon attached to the amino group. |
| C-4 | ~124 | Aromatic CH. |
| C-6 | ~122 | Aromatic CH. |
| C-7 | ~114 | Aromatic CH. |
| C-5 | ~113 | Carbon attached to the bromine atom. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through fragmentation analysis. For this compound (C₉H₉BrN₄O), the most telling feature in the mass spectrum would be the isotopic pattern of the molecular ion peak due to the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks of almost equal intensity: [M]⁺ and [M+2]⁺.
Molecular Ion: Expected at m/z 268 and 270 (for ⁷⁹Br and ⁸¹Br isotopes, respectively).
Fragmentation Pattern: Common fragmentation would likely involve the loss of the hydrazide moiety. Key expected fragments could include:
Loss of NH₂NH₂ (·N₂H₄): [M - 32]⁺
Loss of the entire carbohydrazide group (·CONHNH₂): [M - 74]⁺
Cleavage of the C-C bond between the indole ring and the carbonyl group, leading to an ion representing the 3-amino-5-bromo-indole cation.
Elemental Analysis for Compositional Verification
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound. This experimental data is compared against the theoretical values calculated from the molecular formula to confirm the compound's purity and empirical formula. For this compound (C₉H₉BrN₄O), the theoretical composition is a benchmark for purity assessment.
| Element | Mass (g/mol) | Theoretical Percentage (%) |
|---|---|---|
| Carbon (C) | 108.09 | 40.17 |
| Hydrogen (H) | 9.072 | 3.37 |
| Bromine (Br) | 79.90 | 29.69 |
| Nitrogen (N) | 56.04 | 20.82 |
| Oxygen (O) | 16.00 | 5.95 |
Biological Activities and Mechanistic Investigations of 3 Amino 5 Bromo 1h Indole 2 Carbohydrazide Derivatives
Antimicrobial Efficacy Studies
Derivatives of the 5-bromo-1H-indole core structure have been investigated for their potential to combat a range of microbial pathogens. These studies are crucial in the search for new antimicrobial agents to address the growing challenge of drug resistance.
Evaluation of Antibacterial Activity against Gram-Positive and Gram-Negative Pathogens
The antibacterial potential of 5-bromoindole (B119039) derivatives has been demonstrated against both Gram-positive and Gram-negative bacteria. In one study, a series of 5-bromoindole-2-carboxamides exhibited high antibacterial activity against pathogenic Gram-negative bacteria, with some compounds showing greater efficacy than standard treatments against Escherichia coli and Pseudomonas aeruginosa. beilstein-archives.org Another class of related compounds, indole (B1671886) trimers derived from 5-bromoindole, has shown effectiveness against various Gram-positive organisms, including Bacillus anthracis, Enterococcus faecalis, Listeria monocytogenes, and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 1.6 to 6.3 µg/ml. nih.gov Furthermore, certain 5-bromo-substituted indole-3-carboxamido-polyamine conjugates have displayed broad-spectrum activity, being particularly notable for their action against Staphylococcus aureus and Acinetobacter baumannii with MIC values at or below 0.28 µM. rjpbcs.com
Table 1: Antibacterial Activity of Selected 5-Bromoindole Derivatives
| Compound Type | Bacterial Strain | Activity (MIC) |
|---|---|---|
| 5-Bromoindole Trimer | Bacillus anthracis | 1.56 µg/ml |
| 5-Bromoindole Trimer | Staphylococcus aureus | 3.1 µg/ml |
| 5-Bromoindole Trimer | Enterococcus faecalis | 1.6 - 6.3 µg/ml |
| 5-Bromoindole Trimer | Listeria monocytogenes | 1.6 - 6.3 µg/ml |
| 5-Bromo-indole-3-carboxamido-polyamine | Staphylococcus aureus | ≤ 0.28 µM |
| 5-Bromo-indole-3-carboxamido-polyamine | Acinetobacter baumannii | ≤ 0.28 µM |
Assessment of Antifungal Activity against Specific Fungal Strains
The antifungal properties of indole derivatives have also been a subject of investigation. For instance, 5-bromo-substituted indole-3-carboxamido-polyamine conjugates have shown notable activity against the opportunistic fungal pathogen Cryptococcus neoformans, with MIC values at or below 0.28 µM. rjpbcs.com Other studies on various indole derivatives have reported a broad spectrum of antifungal activity against pathogenic fungi such as Candida albicans and Candida krusei. nih.gov Specifically, certain indole-triazole derivatives have demonstrated significant promise as lead compounds for novel antifungal agents. nih.gov
Exploration of Anti-protozoal Potential
The therapeutic reach of indole-based compounds extends to protozoal infections. Indole phytoalexins, a class of compounds that includes brominated derivatives, have been reported to exhibit antiprotozoal activity. beilstein-archives.org This suggests that the 5-bromoindole scaffold could be a valuable starting point for the development of new treatments for protozoal diseases.
In Vitro Susceptibility Testing Methodologies (e.g., Diameter of Inhibition Zone, Minimum Inhibitory Concentration Assays)
The antimicrobial efficacy of chemical compounds is commonly evaluated using in vitro susceptibility testing methods. These techniques are essential for determining the concentration of a substance required to inhibit or kill a target microorganism.
One widely used method is the agar (B569324) diffusion test , which includes the disk-diffusion and well-diffusion (or cup-plate) methods. In this approach, an agar plate is uniformly inoculated with a suspension of the test microorganism. nih.govrjpbcs.com For the disk-diffusion method, sterile filter paper discs impregnated with a known concentration of the test compound are placed on the agar surface. nih.gov In the well-diffusion method, a cavity is created in the agar, into which a solution of the test compound is added. rjpbcs.com The plate is then incubated under conditions suitable for microbial growth. nih.govrjpbcs.com As the compound diffuses through the agar, it creates a concentration gradient. If the compound is effective, it will inhibit microbial growth, resulting in a clear area around the disc or well known as the diameter of the inhibition zone . rjpbcs.comresearchgate.net The size of this zone is proportional to the antimicrobial activity of the compound.
To determine the potency of an antimicrobial agent more quantitatively, dilution methods are employed to ascertain the Minimum Inhibitory Concentration (MIC) . nih.gov This is defined as the lowest concentration of the compound that prevents visible growth of the microorganism after a specified incubation period. nih.gov The two-fold serial dilution technique is a common approach where a series of decreasing concentrations of the test compound are prepared in a liquid growth medium (broth dilution) or incorporated into a solid medium (agar dilution). nih.govnih.gov Each dilution is then inoculated with the test microorganism. The MIC value is a critical parameter in the assessment of new antimicrobial agents.
Anticancer and Antiproliferative Mechanisms
Derivatives of 5-bromoindole have emerged as a promising class of compounds in the field of oncology research, with numerous studies highlighting their ability to inhibit the growth of various cancer cell lines.
Inhibition of Cancer Cell Line Proliferation (e.g., A549, HepG2, MCF-7, HeLa, COLO 205, SK-MEL-5, MDA-MB-435, CCRF-CEM, HuCCA-1)
The cytotoxic effects of 5-bromoindole derivatives have been evaluated against a panel of human cancer cell lines. For instance, a novel 5-bromoindole-2-carboxylic acid derivative demonstrated significant anti-proliferative activity against the A549 lung cancer cell line, with an IC50 value of 14.4 µg/mL. nih.govwaocp.orgnih.govresearchgate.net In another study, a 5-bromo-Nо-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide derivative was identified as the most potent against HepG2 hepatocellular carcinoma cells, with an IC50 of 14.3 μM. d-nb.info
Furthermore, research on thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives, which can include a bromo-substitution, showed significant cytotoxic activity. One such derivative exhibited selectivity for COLO 205 colon cancer (LC50 = 71 nM), SK-MEL-5 melanoma cells (LC50 = 75 nM), and MDA-MB-435 melanoma cells (LC50 = 259 nM). researchgate.net Studies on other indole derivatives have also shown inhibitory effects on the proliferation of HeLa cervical cancer cells. d-nb.infomdpi.com While specific data for 5-bromoindole derivatives against CCRF-CEM and HuCCA-1 cell lines is less prevalent in the reviewed literature, the broad-spectrum anticancer activity of this class of compounds suggests potential efficacy that warrants further investigation.
Table 2: Antiproliferative Activity of Selected 5-Bromoindole Derivatives against Various Cancer Cell Lines
| Compound Derivative | Cancer Cell Line | Cell Type | Activity (IC50/LC50) |
|---|---|---|---|
| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | A549 | Lung Carcinoma | 14.4 µg/mL |
| 5-bromo-Nо-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide | HepG2 | Hepatocellular Carcinoma | 14.3 μM |
| Indole-aryl amide derivative | HeLa | Cervical Cancer | 1.87 µM |
| Thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivative | COLO 205 | Colon Cancer | 71 nM |
| Thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivative | SK-MEL-5 | Melanoma | 75 nM |
| Thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivative | MDA-MB-435 | Melanoma | 259 nM |
Modulation of Receptor Tyrosine Kinase (RTK) Activity
Derivatives of the indole scaffold have been extensively investigated for their potential to modulate the activity of receptor tyrosine kinases (RTKs), a family of enzymes crucial for cellular signaling pathways that control growth, differentiation, and metabolism. nih.govrjptonline.org Overexpression or mutation of RTKs is a common feature in many cancers, making them a significant target for therapeutic intervention. rjptonline.org
The epidermal growth factor receptor (EGFR) is a well-validated target in oncology, particularly for non-small-cell lung cancer (NSCLC). rjptonline.org The indole nucleus is a key structural feature in some EGFR inhibitors. rjptonline.org Research into novel inhibitors has explored various indole-based compounds. For instance, studies on indole-3-Mannich bases have been conducted to evaluate their potential as EGFR kinase inhibitors. rjptonline.org Similarly, other heterocyclic systems related to indoles, such as benzo-anellated pyrrolo[2,3-b]pyridines, have been identified as dual inhibitors of both EGFR and insulin-like growth factor 1 receptor (IGF-1R). nih.gov The mechanism of these inhibitors typically involves binding to the ATP-binding site of the EGFR tyrosine kinase domain, which prevents the autophosphorylation and activation of the receptor, thereby blocking downstream signaling pathways. nih.gov
Vascular endothelial growth factor receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis. nih.govnih.gov Consequently, inhibiting VEGFR-2 is a key strategy in cancer therapy. mdpi.com The indole scaffold is present in several multi-targeted tyrosine kinase inhibitors that target VEGFR-2, such as Sunitinib and Nintedanib. nih.gov
Research has focused on designing novel indole derivatives as potent and selective VEGFR-2 inhibitors. nih.gov The binding of these inhibitors typically occurs at the ATP-binding site within the kinase domain. nih.gov Specific interactions, such as hydrogen bonding with key amino acid residues like Cys919 and Glu917 in the hinge region of the receptor, are crucial for inhibitory activity. nih.gov The inhibition of VEGFR-2 blocks VEGF-induced signaling, which can suppress the proliferation, migration, and tube formation of endothelial cells, key events in angiogenesis. mdpi.com
| Compound Class | Target Kinase | IC50 | Reference |
| Indole Derivative (VH02) | VEGFR-2 | 0.56 µM | nih.gov |
| Sunitinib | VEGFR-2, PDGFRβ | 2 nM (PDGFRβ), 80 nM (VEGFR2) | medchemexpress.com |
| Axitinib | VEGFR1, VEGFR2, VEGFR3 | 0.1 nM, 0.2 nM, 0.1-0.3 nM | medchemexpress.com |
| Semaxinib (SU5416) | VEGFR (Flk-1/KDR) | 1.23 µM | medchemexpress.com |
| Thiazolyl Coumarin (6d) | VEGFR-2 (in vitro vs MCF-7) | 10.5 ± 0.71 µM | mdpi.com |
| Thiazolyl Coumarin (6b) | VEGFR-2 (in vitro vs MCF-7) | 11.2 ± 0.80 µM | mdpi.com |
Microtubule Destabilization and Tubulin Polymerization Inhibition
Microtubules are dynamic polymers of α,β-tubulin heterodimers that play a vital role in cell division, motility, and intracellular transport. nih.gov Disrupting microtubule dynamics is a clinically proven anticancer strategy. nih.gov Certain indole derivatives have been identified as potent inhibitors of tubulin polymerization. nih.gov These agents often bind to the colchicine (B1669291) site on β-tubulin, preventing the assembly of microtubules. nih.gov This interference with microtubule dynamics disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. nih.gov The consequence of this disruption is a halt in the cell cycle, typically at the G2/M phase, which can ultimately lead to apoptotic cell death. nih.gov For example, certain 2-phenylindole (B188600) derivatives have demonstrated strong inhibition of tubulin polymerization and potent growth inhibition of cancer cells, including multi-drug-resistant cell lines. nih.gov
Induction of Cell Cycle Arrest (e.g., G2/M Phase, S Phase Progression)
A common outcome of treatment with cytotoxic agents, including certain indole derivatives, is the induction of cell cycle arrest. researchgate.net This mechanism prevents damaged cells from proliferating. Many indole-based compounds that interfere with microtubule dynamics have been shown to cause a significant accumulation of cells in the G2/M phase of the cell cycle. nih.gov This arrest is a direct consequence of the mitotic spindle checkpoint being activated due to improper spindle formation. nih.gov
Studies have shown that treatment with specific derivatives can lead to a time-dependent increase in the population of cells in the G2/M phase, followed by an increase in the sub-G1 population, which is indicative of apoptosis. nih.gov The molecular events underlying G2/M arrest often involve the downregulation of key regulatory proteins like cyclin B1. nih.gov Some derivatives have also been reported to induce arrest in the S phase, suggesting they may also interfere with DNA synthesis or replication. researchgate.net
| Compound Class/Agent | Cell Line | Effect | Reference |
| Pyrano[3, 2-c]chromene derivatives | MCF-7, HCT-116, HepG-2 | G2/M phase arrest | researchgate.net |
| 2-Phenylindole derivatives (33, 44) | HeLa | >80% of cells in G2/M phase | nih.gov |
| 3,4,5-trimethoxy-4'-bromo-cis-stilbene (BCS) | A549 (Lung Cancer) | G2/M phase arrest | nih.gov |
| Chalcone Derivative 1C | A2780 (Ovarian Cancer) | G2/M phase arrest | nih.gov |
| Genistein | T24 (Bladder Cancer) | G2/M phase arrest | mdpi.com |
Activation of Programmed Cell Death Pathways (Apoptosis)
Apoptosis is a form of programmed cell death that is essential for normal tissue development and for eliminating damaged or cancerous cells. nih.gov A key strategy in cancer therapy is to develop agents that can selectively induce apoptosis in tumor cells. nih.govmdpi.com Derivatives based on the indole scaffold have been developed as potent pro-apoptotic agents. nih.gov
The induction of apoptosis can be triggered through intrinsic (mitochondrial) or extrinsic pathways. nih.gov Many indole derivatives act via the intrinsic pathway. nih.govrsc.org This can involve the inhibition of anti-apoptotic proteins like Bcl-2 and Bcl-xL, which are often overexpressed in cancer cells. nih.gov Inhibition of these proteins disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol. nih.govrsc.org This, in turn, activates a cascade of caspases (e.g., caspase-9 and caspase-3), which are enzymes that execute the apoptotic program, resulting in characteristic cellular changes like DNA fragmentation and cell death. nih.govrsc.org Cell cycle arrest, particularly at the G2/M phase, is often a precursor to the induction of apoptosis by these compounds. nih.gov
| Compound Class/Agent | Cell Line | Key Findings | Reference |
| 2-oindolin-3-ylidene-indole-3-carbohydrazide (7c, 7g) | SW-620 (Colorectal) | Dose-dependent induction of apoptosis; Inhibition of Bcl2 and BclxL | nih.gov |
| Acylated ester (4) | MCF-7 (Breast) | 26.86% reduction in cell viability via apoptosis; 8.73% early apoptosis, 18.13% late apoptosis | mdpi.com |
| 3,4,5-trimethoxy-4'-bromo-cis-stilbene (BCS) | A549 (Lung Cancer) | Increased sub-G1 DNA content; Elevated p53 and cytochrome c release | nih.gov |
Investigation of Methuosis Induction and Vacuolization Phenomena
Methuosis is a non-apoptotic form of programmed cell death characterized by the massive accumulation of fluid-filled cytoplasmic vacuoles derived from macropinosomes. nih.govnih.govmdpi.com This alternative death pathway is of significant interest for treating cancers that have developed resistance to apoptosis-inducing therapies. nih.gov
Specific derivatives of 5-amino-1H-indole-2-carbohydrazide have been synthesized and identified as potent inducers of methuosis. nih.gov Research has shown that these compounds can trigger extensive cytoplasmic vacuolization in various cancer cell lines. nih.govresearchgate.net Structure-activity relationship (SAR) studies have been conducted to optimize this effect, indicating that the nature and position of substituents on the indole ring system are crucial for the vacuolization-inducing activity. nih.gov For example, a derivative known as 12A, derived from a 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide core, was found to effectively induce methuosis in cancer cells but not in normal human cells. nih.govresearchgate.net It was confirmed that these vacuoles originate from macropinosomes rather than autophagosomes. nih.govresearchgate.net The discovery of indole-based compounds that can trigger this unique form of cell death opens a promising avenue for developing novel anticancer agents. nih.gov
Diverse Pharmacological Activity Profiles
The unique structural combination of a brominated indole ring, an amino group at the 3-position, and a carbohydrazide (B1668358) functional group at the 2-position suggests that derivatives of 3-amino-5-bromo-1H-indole-2-carbohydrazide could exhibit a wide array of pharmacological activities. The indole scaffold is present in numerous compounds with known biological effects, and the specific substitutions on this core structure are crucial in determining the nature and potency of these activities.
Characterization of Anti-inflammatory Properties
Although no specific studies on the anti-inflammatory properties of this compound derivatives were identified, the bromo-indole core is present in compounds that have demonstrated anti-inflammatory potential. For instance, studies on brominated indoles isolated from marine organisms have shown that compounds like 5-bromoisatin (B120047) can significantly inhibit the production of pro-inflammatory mediators. The presence of the bromine atom at the 5-position of the indole ring is thought to contribute to this activity.
Determination of Alpha-Glucosidase Inhibitory Activity
The inhibition of alpha-glucosidase is a key therapeutic strategy for managing type 2 diabetes. While direct studies on this compound derivatives are not available, research on other indole-2-carbohydrazide derivatives has shown significant potential in this area. A series of indole-carbohydrazide derivatives linked to a phenoxy-1,2,3-triazole-N-phenylacetamide moiety have been synthesized and evaluated as potent alpha-glucosidase inhibitors. nih.gov
These compounds demonstrated excellent inhibitory activity, with IC50 values significantly lower than the standard drug, acarbose. nih.gov This indicates that the indole-2-carbohydrazide scaffold is a viable backbone for the development of effective alpha-glucosidase inhibitors. The substitution pattern on the indole ring and the nature of the groups attached to the carbohydrazide nitrogen are critical for activity. The presence of a bromine atom at the 5-position, as in the title compound, could further enhance this inhibitory potential through halogen bonding and increased lipophilicity, facilitating better interaction with the enzyme's active site.
| Compound | Substitution on Phenylacetamide | IC50 (µM) |
|---|---|---|
| Derivative 1 | 4-Methoxy | 6.31 ± 0.03 |
| Derivative 2 | 4-Methyl | 8.11 ± 0.04 |
| Derivative 3 | 4-Chloro | 9.17 ± 0.05 |
| Derivative 4 | 4-Bromo | 10.31 ± 0.05 |
| Acarbose (Standard) | - | 750.0 ± 10.0 |
Assessment of Antiviral Effects
The indole nucleus is a common feature in a variety of antiviral agents. However, specific data on the antiviral activity of this compound derivatives is not currently available. General studies on substituted indoles have explored their potential against a range of viruses.
One review on indole-containing antiviral agents noted that the introduction of a bromine atom at the 5-position of the indole ring did not lead to a significant change in antiviral activity against the wild-type HIV-1 virus. However, it was observed that the 5-bromo substituted compounds were less cytostatic. This suggests that while the 5-bromo substitution may not directly enhance antiviral potency, it could be beneficial in reducing cellular toxicity, which is a critical aspect of antiviral drug development. The carbohydrazide and amino functionalities could also play a role in the antiviral profile, potentially by interacting with viral enzymes or proteins. Comprehensive screening of this compound derivatives against a panel of viruses is required to determine their specific antiviral effects.
Future Directions and Emerging Research Perspectives
Rational Design and Synthesis of Advanced Analogues with Enhanced Bioactivity and Selectivity
The future development of 3-amino-5-bromo-1H-indole-2-carbohydrazide as a therapeutic lead hinges on the principles of rational drug design. This approach seeks to systematically modify the core structure to enhance desired biological activities while minimizing off-target effects. Key to this endeavor is a deep understanding of the structure-activity relationships (SAR) of this chemical scaffold.
Future synthetic strategies will likely focus on several key modifications to the this compound core. The amino group at the 3-position, the bromine atom at the 5-position, and the carbohydrazide (B1668358) moiety at the 2-position all present opportunities for chemical elaboration. For instance, the synthesis of a library of N-substituted derivatives at the amino group could modulate the compound's polarity and hydrogen bonding capacity, potentially influencing its interaction with biological targets. Similarly, the replacement of the bromine atom with other halogens or with different electron-withdrawing or electron-donating groups could fine-tune the electronic properties of the indole (B1671886) ring, which may be crucial for activity.
The carbohydrazide functional group is a particularly versatile handle for modification. It can be readily converted into a variety of other heterocyclic systems, such as oxadiazoles (B1248032), triazoles, and pyrazoles, each with its own unique pharmacological profile. This approach, known as bioisosteric replacement, can lead to analogues with improved metabolic stability, bioavailability, and target affinity.
A critical aspect of this rational design process is the pursuit of enhanced selectivity. Many bioactive molecules fail in clinical trials due to off-target effects. Therefore, future synthetic efforts will be guided by the goal of designing analogues that interact with a specific biological target with high affinity, while showing minimal interaction with other proteins. This can be achieved through a detailed understanding of the target's three-dimensional structure and the use of computational modeling to predict the binding of designed analogues.
Table 1: Potential Modifications for Analogue Synthesis
| Position | Functional Group | Potential Modifications | Desired Outcome |
| 3 | Amino | Alkylation, Acylation, Arylation | Modulate polarity and hydrogen bonding |
| 5 | Bromo | Replacement with other halogens, alkyl, or aryl groups | Fine-tune electronic properties |
| 2 | Carbohydrazide | Conversion to oxadiazoles, triazoles, pyrazoles | Improve metabolic stability and target affinity |
Exploration of Novel Therapeutic Targets and Disease Applications for Indole-Carbohydrazide Derivatives
While the full spectrum of biological activity for this compound is yet to be fully elucidated, the indole-carbohydrazide scaffold has shown promise in a number of therapeutic areas. Future research will undoubtedly focus on expanding the scope of potential applications for this class of compounds.
One of the most promising avenues of investigation is in the field of oncology. Numerous indole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization, the modulation of protein kinases, and the induction of apoptosis. researchgate.netfrancis-press.com The this compound core, with its potential for diverse chemical modifications, is an excellent candidate for the development of novel anticancer agents. Future studies will likely involve screening of analogue libraries against a panel of cancer cell lines to identify compounds with potent and selective activity. Subsequent mechanistic studies will then be required to identify the specific molecular targets of these compounds.
Beyond cancer, indole-carbohydrazide derivatives have also shown potential as anti-inflammatory, antimicrobial, and antiviral agents. The unique chemical features of this compound suggest that it may also possess activity in these areas. For example, the indole nucleus is a known pharmacophore for the inhibition of enzymes involved in inflammatory pathways, such as cyclooxygenases. The carbohydrazide moiety, on the other hand, is a common feature in many antimicrobial and antiviral drugs. Future research should therefore include the systematic evaluation of this compound and its analogues in a variety of biological assays to identify novel therapeutic opportunities.
The exploration of novel therapeutic targets will be greatly facilitated by advances in chemical biology and proteomics. Techniques such as affinity chromatography and activity-based protein profiling can be used to identify the specific cellular proteins that interact with this compound and its derivatives. This information will be invaluable for understanding the mechanism of action of these compounds and for the rational design of more potent and selective analogues.
Table 2: Potential Therapeutic Applications and Targets
| Therapeutic Area | Potential Molecular Targets |
| Oncology | Tubulin, Protein Kinases (e.g., VEGFR), Apoptotic pathways |
| Inflammation | Cyclooxygenases (COX-1, COX-2) |
| Infectious Diseases | Bacterial and fungal enzymes, Viral replication machinery |
Integration of Advanced Computational Methodologies and Artificial Intelligence in Compound Discovery and Optimization
The discovery and development of new drugs is a time-consuming and expensive process. However, the integration of advanced computational methodologies and artificial intelligence (AI) is poised to revolutionize this landscape. nih.gov These technologies can be applied at all stages of the drug discovery pipeline, from target identification and validation to lead discovery and optimization.
For a compound like this compound, computational approaches can be particularly valuable. Given the vast chemical space of possible analogues, it is impractical to synthesize and test every possible compound. Computational methods, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, can be used to predict the biological activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. mdpi.comnih.gov
QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity. mdpi.com By training a QSAR model on a dataset of known indole-carbohydrazide derivatives with their corresponding biological activities, it is possible to predict the activity of new, untested analogues. This can significantly reduce the number of compounds that need to be synthesized and tested, saving time and resources.
Molecular docking is another powerful computational tool that can be used to predict how a compound will bind to its biological target. nih.gov By docking virtual analogues of this compound into the three-dimensional structure of a target protein, it is possible to identify compounds that are likely to have high affinity and selectivity. This information can then be used to guide the design of new analogues with improved binding properties.
The advent of AI and machine learning is further accelerating the pace of drug discovery. nih.gov AI algorithms can be trained on vast datasets of chemical and biological data to identify complex patterns that are not apparent to human researchers. nih.gov These algorithms can then be used to design novel compounds with desired properties, predict their biological activity and toxicity, and even suggest synthetic routes for their production.
In the context of this compound, AI could be used to:
De novo design of novel analogues: AI algorithms can be used to generate new chemical structures that are predicted to have high activity and selectivity against a specific target.
Predictive modeling of ADMET properties: AI can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of designed analogues, helping to identify compounds with favorable pharmacokinetic and safety profiles early in the drug discovery process.
Optimization of synthetic routes: AI can be used to analyze existing synthetic methodologies and propose more efficient and cost-effective routes for the synthesis of this compound and its derivatives.
The integration of these advanced computational methodologies and AI will be crucial for unlocking the full therapeutic potential of this compound and for accelerating the discovery of the next generation of indole-based medicines.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 3-amino-5-bromo-1H-indole-2-carbohydrazide and its derivatives?
- Methodological Guidance : The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. For example, bromo-indole intermediates (e.g., 3-(2-azidoethyl)-5-bromo-1H-indole) can react with terminal alkynes in PEG-400:DMF (2:1) solvent mixtures under CuI catalysis (0.5–1.0 equiv) at room temperature for 12 hours .
- Critical Parameters :
- Solvent Choice : PEG-400 enhances reaction efficiency due to its stabilizing effect on Cu(I) species.
- Purification : Flash column chromatography (e.g., 70:30 ethyl acetate:hexane) yields pure products (~25–50% yields) .
- Characterization : Use / NMR, HRMS (e.g., FAB-HRMS m/z 427.0757 [M+H]), and TLC (R = 0.30 in 70:30 ethyl acetate:hexane) for structural confirmation .
Q. How can crystallographic data for this compound be refined using modern software tools?
- Methodological Guidance : Use SHELX programs (e.g., SHELXL for refinement, SHELXD/SHELXE for structure solution) to resolve crystal structures. For visualization, ORTEP-III (via WinGX) generates anisotropic displacement ellipsoids, while Mercury or Olex2 aids in packing diagram analysis .
- Example Workflow :
Process diffraction data with SHELXTL (Bruker AXS version).
Refine hydrogen-bonding networks using graph-set analysis (e.g., Etter’s formalism) to interpret supramolecular interactions .
Q. What spectroscopic techniques are most reliable for characterizing hydrazide derivatives?
- Methodological Guidance :
- NMR : Monitor indole NH protons (~10–12 ppm in DMSO-d) and hydrazide NH signals (~8–9 ppm). NMR is critical for fluorinated analogs (e.g., δ = -114.65 in CDCl) .
- Mass Spectrometry : HRMS (e.g., FAB-HRMS) confirms molecular ions (e.g., m/z 385.0461 [M+H]) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for bromo-indole derivatives?
- Methodological Guidance :
- Case Study : reports 50% yield for a triazole-indole derivative, while achieves 25% for a fluorophenyl analog. Differences arise from steric hindrance in aryl alkynes and solvent purity.
- Experimental Design :
Screen solvents (e.g., DMF vs. PEG-400/DMF mixtures) to optimize Cu(I) stability.
Use kinetic monitoring (e.g., in situ IR) to track reaction progress and identify side products .
Q. What mechanisms underlie the biological activity of indole-2-carbohydrazide derivatives, such as methuosis induction?
- Methodological Guidance :
- Mechanistic Insights : Derivatives like compound 12A (from ) induce vacuolization via macropinosome accumulation, triggering ER stress and MAPK/JNK pathway activation.
- Validation Steps :
Use confocal microscopy with organelle-specific dyes (e.g., LysoTracker) to trace vacuole origins.
Perform Western blotting to assess JNK phosphorylation and CHOP expression (ER stress markers) .
Q. How can computational modeling predict the binding interactions of this compound with biological targets?
- Methodological Guidance :
- Docking Workflow :
Prepare the ligand (e.g., protonation states via MOE’s LigPrep).
Dock into target proteins (e.g., JNK kinases) using AutoDock Vina or Glide.
- Analysis : Prioritize poses with hydrogen bonds to the hydrazide moiety and π-π stacking with indole/bromo substituents .
Q. What strategies mitigate polymorphism issues during crystallization?
- Methodological Guidance :
- Crystallization Screening : Use high-throughput platforms (e.g., Crystal Gryphon) with 96 solvent conditions.
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O/N) to rationalize packing motifs .
Q. How can synthetic protocols be scaled while maintaining reproducibility for in vivo studies?
- Methodological Guidance :
- Process Optimization :
Replace batch reactions with flow chemistry for CuAAC steps to improve heat/mass transfer.
Use inline PAT (Process Analytical Technology) tools (e.g., ReactIR) to monitor intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
